![molecular formula C71H110N6O20 B12549059 (19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide CAS No. 143483-81-2](/img/structure/B12549059.png)
(19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide is a complex organic molecule with a variety of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then assembled into the final product through a series of chemical reactions. Common reagents used in these steps include piperazine , dimethylamine , and various hydroxy and oxo compounds. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids , while reduction could produce alcohols or amines .
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound might inhibit an enzyme involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide
- This compound
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to interact with various molecular targets makes it a versatile tool in scientific research and potential therapeutic applications.
属性
CAS 编号 |
143483-81-2 |
|---|---|
分子式 |
C71H110N6O20 |
分子量 |
1367.7 g/mol |
IUPAC 名称 |
(19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide |
InChI |
InChI=1S/C71H110N6O20/c1-46-19-17-15-13-11-9-7-8-10-12-14-16-18-20-58(95-70-67(91)65(66(90)48(3)94-70)74-62(88)45-77-31-29-76(30-32-77)33-34-78)42-61-64(69(92)73-27-28-75(5)6)60(87)44-71(93,97-61)43-57(85)39-55(83)37-53(81)35-52(80)36-54(82)38-56(84)41-63(89)96-68(46)47(2)21-26-51(79)40-59(86)49-22-24-50(72-4)25-23-49/h7-20,22-25,46-48,51-53,55-58,60-61,64-68,70,72,78-81,83-85,87,90-91,93H,21,26-45H2,1-6H3,(H,73,92)(H,74,88)/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+ |
InChI 键 |
LWUPNPHIYBKDFV-BJZVZCJDSA-N |
手性 SMILES |
CC1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)OC4C(C(C(C(O4)C)O)NC(=O)CN5CCN(CC5)CCO)O |
规范 SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)OC4C(C(C(C(O4)C)O)NC(=O)CN5CCN(CC5)CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



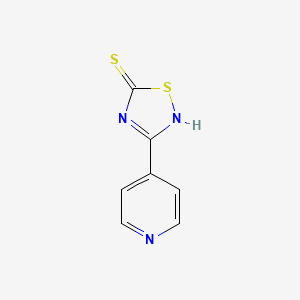
![7-Phosphabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12549003.png)

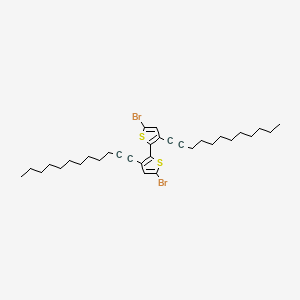

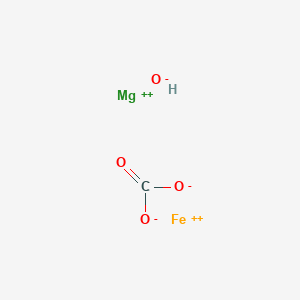
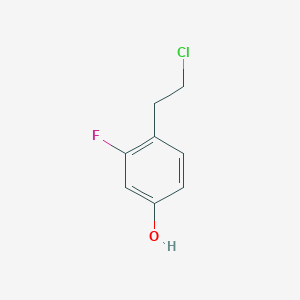
![3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)-](/img/structure/B12549025.png)


![(2Z)-3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-5-one](/img/structure/B12549039.png)
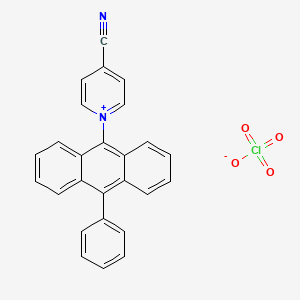
![1,3-Bis[3-(bromomethyl)-2-methylphenyl]propan-1-one](/img/structure/B12549045.png)
